molecular formula C14H12N4O2S B14029622 1,3-dimethyl-7-phenyl-5-thioxo-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

1,3-dimethyl-7-phenyl-5-thioxo-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14029622
M. Wt: 300.34 g/mol
InChI Key: MJCZFXMACLIDEE-UHFFFAOYSA-N
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Description

1,3-dimethyl-7-phenyl-5-thioxo-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a thioxo group and a phenyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-7-phenyl-5-thioxo-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can be achieved through several methods. One common approach involves the condensation of 5-acetyl-4-aminopyrimidines with appropriate reagents, followed by cyclization reactions. For instance, the reaction of 5-acetyl-4-aminopyrimidines with DMF dimethyl acetal (DMF–DMA) followed by cyclization with ammonium acetate (NH4OAc) can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as N-heterocyclic carbene (NHC), can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-7-phenyl-5-thioxo-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Mechanism of Action

The mechanism of action of 1,3-dimethyl-7-phenyl-5-thioxo-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as CDK2. By binding to the active site of CDK2, the compound inhibits its activity, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism highlights its potential as a therapeutic agent in oncology.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dimethyl-7-phenyl-5-thioxo-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique due to its thioxo group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C14H12N4O2S

Molecular Weight

300.34 g/mol

IUPAC Name

1,3-dimethyl-7-phenyl-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C14H12N4O2S/c1-17-11-9(13(19)18(2)14(17)20)12(21)16-10(15-11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,15,16,21)

InChI Key

MJCZFXMACLIDEE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=S)N=C(N2)C3=CC=CC=C3)C(=O)N(C1=O)C

Origin of Product

United States

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